molecular formula C14H13ClN2O2 B11398553 4-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide

4-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide

Cat. No.: B11398553
M. Wt: 276.72 g/mol
InChI Key: QSVBXRSTCQGGSJ-UHFFFAOYSA-N
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Description

4-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzamide group substituted with a 4-chloro group and a tetrahydrobenzoxazole moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the following steps:

  • Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions. For example, o-aminophenol can react with chloroacetic acid in the presence of a base like sodium hydroxide to form the benzoxazole ring.

  • Introduction of the 4-Chloro Group: : The 4-chloro group can be introduced via electrophilic aromatic substitution. This can be achieved by treating the benzoxazole derivative with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

  • Formation of the Benzamide Group: : The final step involves the formation of the benzamide group by reacting the chlorinated benzoxazole derivative with benzoyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of 4-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide undergoes various types of chemical reactions, including:

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the 4-chloro position. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

  • Oxidation and Reduction Reactions: : The benzoxazole ring can be subjected to oxidation and reduction reactions. For example, oxidation with agents like potassium permanganate can lead to the formation of quinone derivatives.

  • Hydrolysis Reactions: : The benzamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride

    Bases: Sodium hydroxide, pyridine, triethylamine

    Oxidizing Agents: Potassium permanganate

    Nucleophiles: Amines, thiols, alkoxides

Major Products Formed

    Substitution Products: Derivatives with various substituents at the 4-chloro position

    Oxidation Products: Quinone derivatives

    Hydrolysis Products: Carboxylic acids and amines

Scientific Research Applications

4-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit kinases or other signaling molecules that play a role in cancer cell growth. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
  • 4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzoxazol-2-yl)benzamide
  • 4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzimidazol-2-yl)benzamide

Uniqueness

4-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the benzoxazole ring. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

4-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C14H13ClN2O2/c15-10-7-5-9(6-8-10)13(18)16-14-11-3-1-2-4-12(11)17-19-14/h5-8H,1-4H2,(H,16,18)

InChI Key

QSVBXRSTCQGGSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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